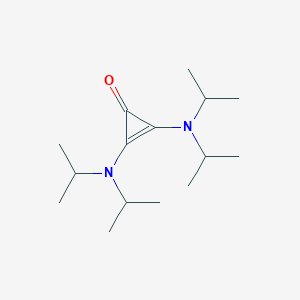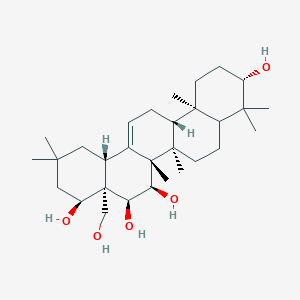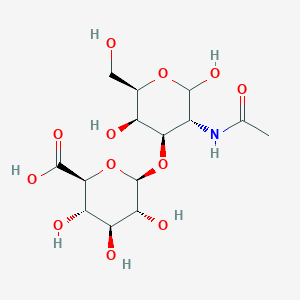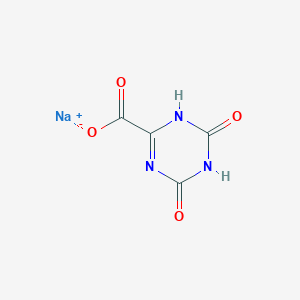
2,3-Bis(diisopropylamino)-2-cyclopropen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(diisopropylamino)-2-cyclopropen-1-one, commonly known as DIAZO, is a synthetic compound that has gained significant attention in the field of scientific research. DIAZO is a diazo compound that is used as a reagent in organic synthesis and has been found to exhibit unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of DIAZO is not fully understood. However, it is believed that DIAZO acts as a nucleophile and forms a covalent bond with the electrophilic substrate. This reaction results in the formation of a highly reactive intermediate, which can undergo further reactions to form the desired product.
Biochemical and Physiological Effects:
DIAZO has been found to exhibit unique biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This inhibition results in the accumulation of acetylcholine, which can lead to various physiological effects, including muscle spasms, convulsions, and respiratory failure.
Avantages Et Limitations Des Expériences En Laboratoire
DIAZO has several advantages for lab experiments. It is a highly reactive compound that can undergo various reactions to form the desired product. It is also highly soluble in organic solvents, which makes it easy to handle and manipulate. However, DIAZO has several limitations, including its toxicity and instability. It is highly toxic and can cause severe health effects if not handled properly. It is also unstable and can decompose under certain conditions, which can lead to the formation of hazardous byproducts.
Orientations Futures
There are several future directions for the research on DIAZO. One of the most promising areas of research is the development of new synthetic methodologies using DIAZO as a reagent. Researchers are also exploring the potential of DIAZO as a therapeutic agent for various diseases, including Alzheimer's disease and cancer. Additionally, there is a growing interest in the use of DIAZO in the development of new materials, including polymers and nanomaterials.
Conclusion:
In conclusion, DIAZO is a synthetic compound that has gained significant attention in the field of scientific research. It has been extensively used as a reagent for organic synthesis and has been found to exhibit unique biochemical and physiological effects. While DIAZO has several advantages for lab experiments, it also has several limitations, including its toxicity and instability. However, with ongoing research, DIAZO has the potential to be used in various applications, including the development of new synthetic methodologies and therapeutic agents for various diseases.
Méthodes De Synthèse
DIAZO is synthesized by the reaction of cyclopropenone with diisopropylamine in the presence of sodium hydride. This reaction results in the formation of a yellow crystalline solid that is highly soluble in organic solvents.
Applications De Recherche Scientifique
DIAZO has been extensively used in scientific research as a reagent for organic synthesis. It is commonly used in the synthesis of azo dyes, which are widely used in the textile industry. DIAZO has also been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Propriétés
Nom du produit |
2,3-Bis(diisopropylamino)-2-cyclopropen-1-one |
|---|---|
Formule moléculaire |
C15H28N2O |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
2,3-bis[di(propan-2-yl)amino]cycloprop-2-en-1-one |
InChI |
InChI=1S/C15H28N2O/c1-9(2)16(10(3)4)13-14(15(13)18)17(11(5)6)12(7)8/h9-12H,1-8H3 |
Clé InChI |
URXCJGOBHMYDPQ-UHFFFAOYSA-N |
SMILES |
CC(C)N(C1=C(C1=O)N(C(C)C)C(C)C)C(C)C |
SMILES canonique |
CC(C)N(C1=C(C1=O)N(C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)





![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)




